molecular formula C12H16N4O2 B4710123 ethyl 2-methyl-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

ethyl 2-methyl-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B4710123
M. Wt: 248.28 g/mol
InChI Key: KMCSQNZXQRSUSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-methyl-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound with potential applications in scientific research. This compound belongs to the class of pyrimidine derivatives and is known for its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is not fully understood. However, studies have suggested that this compound may exert its antimicrobial and antitumor effects by inhibiting the activity of certain enzymes or proteins involved in cell growth and division. It may also interact with specific receptors in the brain to modulate neurotransmitter activity and improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of certain bacteria and fungi, suggesting its potential as an antimicrobial agent. It has also been shown to inhibit the growth of certain cancer cells, indicating its potential as an antitumor agent. In addition, this compound has been shown to improve cognitive function and memory in animal models, suggesting its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 2-methyl-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate in lab experiments is its unique chemical structure and properties. This compound has been shown to exhibit antimicrobial and antitumor activity, making it a promising candidate for the development of new drugs. It has also been studied for its potential use in the treatment of neurodegenerative diseases. However, one limitation of using this compound in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for research on ethyl 2-methyl-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. One direction is to further investigate its mechanism of action and potential use in the treatment of neurodegenerative diseases. Another direction is to explore its potential as an antimicrobial and antitumor agent and to develop new drugs based on its chemical structure. Additionally, future research could focus on developing more efficient synthesis methods for this compound to make it more widely available for scientific research.

Scientific Research Applications

Ethyl 2-methyl-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit antimicrobial and antitumor activity, making it a promising candidate for the development of new drugs. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

ethyl 2-methyl-7-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c1-4-6-10-9(11(17)18-5-2)7-13-12-14-8(3)15-16(10)12/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCSQNZXQRSUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NC2=NC(=NN12)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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